molecular formula C45H76O2 B13451674 7-Dehydrocholesterol Oleate

7-Dehydrocholesterol Oleate

Cat. No.: B13451674
M. Wt: 649.1 g/mol
InChI Key: PYEXWYYCAOKUQC-BJEGVENASA-N
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Description

7-Dehydrocholesterol Oleate is a compound derived from the esterification of 7-Dehydrocholesterol with oleic acid 7-Dehydrocholesterol, a sterol found in animal tissues, is a precursor to vitamin D3 Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Oleate typically involves the esterification of 7-Dehydrocholesterol with oleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Dehydrocholesterol Oleate can undergo various chemical reactions, including:

    Oxidation: The double bonds present in both 7-Dehydrocholesterol and oleic acid make the compound susceptible to oxidation. Common oxidizing agents include ozone and oxygen-centered free radicals.

    Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium.

    Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield 7-Dehydrocholesterol and oleic acid.

Common Reagents and Conditions:

    Oxidation: Ozone, oxygen-centered free radicals.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of 7-Dehydrocholesterol and oleic acid.

    Reduction: Saturated derivatives of this compound.

    Substitution: 7-Dehydrocholesterol and oleic acid.

Scientific Research Applications

7-Dehydrocholesterol Oleate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification reactions and the behavior of sterol esters under various conditions.

    Biology: The compound is studied for its role in cellular membranes and its potential effects on membrane fluidity and function.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of vitamin D3 analogs and other steroidal drugs.

    Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties.

Mechanism of Action

The mechanism of action of 7-Dehydrocholesterol Oleate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. The ester linkage allows for the controlled release of 7-Dehydrocholesterol and oleic acid, which can then participate in various biochemical pathways. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress.

Comparison with Similar Compounds

    Cholesterol Oleate: Similar in structure but derived from cholesterol instead of 7-Dehydrocholesterol.

    Ergosterol Oleate: Derived from ergosterol, a sterol found in fungi.

    Sitosterol Oleate: Derived from sitosterol, a plant sterol.

Uniqueness: 7-Dehydrocholesterol Oleate is unique due to its dual role as a precursor to vitamin D3 and its potential antioxidant properties. Its ability to influence membrane fluidity and function sets it apart from other sterol esters.

Biological Activity

7-Dehydrocholesterol oleate (7-DHC oleate) is an ester formed from 7-dehydrocholesterol (7-DHC) and oleic acid. This compound has garnered attention due to its significant biological activities, particularly in the context of Smith-Lemli-Opitz Syndrome (SLOS), a genetic disorder characterized by the accumulation of 7-DHC due to a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). This article explores the biological activity of 7-DHC oleate, focusing on its cellular effects, mechanisms of action, and potential therapeutic implications.

  • Oxidative Stress and Lipid Peroxidation :
    • 7-DHC is highly susceptible to oxidative stress, undergoing rapid autoxidation to form various oxysterols. This process is significantly more reactive than that of cholesterol, making 7-DHC a potent contributor to lipid peroxidation in cellular membranes . The propagation rate constant for the free radical oxidation of 7-DHC is over 200 times that of cholesterol, indicating its role in mediating oxidative damage and potentially leading to ferroptosis, a form of programmed cell death associated with lipid peroxidation .
  • Cell Viability and Cytotoxicity :
    • Research has shown that 7-DHC-derived oxysterols can reduce cell viability in various cell lines, including neuronal cells (Neuro2a) and retinal cells (661W). The cytotoxic effects are dose- and time-dependent, with some oxysterols exhibiting activity at sub-micromolar concentrations . For instance, studies indicated that certain oxysterols derived from 7-DHC are more toxic than others, with differential effects observed based on cell type and density .

Cellular Effects

  • Neurotoxicity :
    • In studies involving Neuro2a cells, 7-DHC-derived oxysterols were found to induce differentiation while simultaneously reducing cell proliferation. This dual effect may contribute to neurodevelopmental issues observed in SLOS patients .
  • Retinal Degeneration :
    • In models of SLOS, retinal cells exposed to 7-DHC-derived oxysterols exhibited morphological changes and reduced viability. The severity of these effects was linked to specific oxysterol structures, suggesting a direct correlation between chemical composition and biological activity .

Comparative Toxicity

The toxicity of various 7-DHC-derived oxysterols has been quantitatively assessed in different cell types:

Oxysterol TypeEC50 (µM)Cell Type
EPCD<10Photoreceptor (661W)
7-ketocholesterol30-100Monocytic cells
DHCEO>100Müller cells
4β-hydroxy-7-DHC>100RPE cells

This table illustrates the varying potencies of different oxysterols derived from 7-DHC, highlighting their selective toxicity across different cellular contexts .

Smith-Lemli-Opitz Syndrome (SLOS)

SLOS is characterized by elevated levels of 7-DHC due to mutations affecting cholesterol biosynthesis. Clinical observations indicate that patients with SLOS often present with developmental delays and neurological deficits. Research into the biological activities of 7-DHC has revealed that its derivatives play crucial roles in the pathophysiology of this syndrome:

  • Neurodevelopmental Impact : Studies have shown that increased levels of 7-DHC can lead to altered neuronal differentiation and impaired cell survival, which may underlie some neurological symptoms observed in SLOS patients .
  • Retinal Health : The accumulation of oxysterols derived from 7-DHC has been linked to retinal degeneration in animal models mimicking SLOS. These findings support the hypothesis that oxidative stress from these compounds contributes significantly to visual impairments associated with the syndrome .

Properties

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,35-36,38,40-42H,7-13,16-25,28-34H2,1-6H3/b15-14-/t36-,38+,40-,41+,42+,44+,45-/m1/s1

InChI Key

PYEXWYYCAOKUQC-BJEGVENASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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